molecular formula C20H31N3O3 B7984797 (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7984797
M. Wt: 361.5 g/mol
InChI Key: QOSMMJONJMTRSE-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester” is a chiral piperidine derivative featuring a benzyl ester group at the 1-position and a substituted ethyl-amino side chain at the 3-position of the piperidine ring. The (R)-configuration at the piperidine 3-position and the (S)-configuration of the 2-amino-3-methyl-butyryl moiety are critical to its stereochemical identity. This compound belongs to a class of peptide-like small molecules often utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or modulators of neurotransmitter pathways. The benzyl ester group serves as a protective moiety for carboxylic acids during synthetic processes, enhancing stability and facilitating selective reactivity .

Properties

IUPAC Name

benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSMMJONJMTRSE-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structural characteristics, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a piperidine ring, an amino acid moiety, and a benzyl ester functional group. Its molecular formula is C20H31N3O3C_{20}H_{31}N_{3}O_{3} with a molecular weight of 361.5 g/mol. The stereochemistry of the compound is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is primarily attributed to its structural features, which allow for interaction with neurotransmitter receptors and metabolic pathways. Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects and influence metabolic processes, making them candidates for treating conditions such as neurodegenerative diseases or metabolic disorders.

  • Neurotransmitter Interaction : The presence of the amino acid side chain suggests potential activity as an agonist or antagonist at specific receptors involved in neurotransmission.
  • Metabolic Pathway Influence : The compound may modulate metabolic pathways related to energy homeostasis and neuroprotection.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound APiperidine derivative with a methyl groupNeuroprotective effectsLacks an amino acid side chain
Compound BSimilar piperidine structure but different esterAntidepressant propertiesContains a phenolic hydroxyl group
Compound CPiperazine analog with ethyl substituentsAnticancer activityExhibits different receptor selectivity

This table highlights that while (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester shares common features with other compounds, its specific combination of functional groups and stereochemistry may confer distinct biological activities and therapeutic potentials.

Synthesis and Interaction Studies

The synthesis of (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
  • Introduction of the Amino Acid Moiety : Coupling reactions to attach the amino acid side chain.
  • Benzyl Ester Formation : Esterification reactions to yield the final product.

Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess binding affinity to neurotransmitter receptors, metabolic enzyme interactions, and cellular uptake mechanisms .

Scientific Research Applications

Therapeutic Applications

The compound's structural complexity suggests several potential therapeutic applications, particularly in the fields of neurology and metabolism:

  • Neuroprotective Effects : Preliminary studies indicate that similar compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The amino acid side chain may facilitate interaction with neurotransmitter receptors, enhancing neuroprotective signaling pathways.
  • Metabolic Disorders : The compound's ability to influence metabolic pathways positions it as a potential treatment for metabolic disorders. Its interactions with specific enzymes involved in metabolism could lead to novel therapeutic strategies.

The biological activity of (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is influenced by its structural features, allowing it to interact with various biological targets. Potential activities include:

  • Agonistic or Antagonistic Effects on Receptors : The compound may act on neurotransmitter receptors involved in mood regulation and cognitive function.
  • Influence on Metabolic Enzymes : Its interactions could modulate metabolic pathways, potentially aiding in weight management or metabolic syndrome treatments.

Comparison with Similar Compounds

Ester Group Modifications

  • Benzyl Ester vs. Tert-Butyl Ester: The compound “(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester” (CAS: 864754-29-0) replaces the benzyl ester with a tert-butyl group. Molecular Weight: The tert-butyl derivative (C15H29N3O3, MW 299.4) is lighter than the benzyl ester variant (estimated MW ~350–360 based on similar compounds ).

Side Chain Modifications

  • Amino-Butyryl vs. Hydroxy-Ethyl-Methyl-Amino: The compound “(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester” (CAS: 1354011-33-8) substitutes the amino-butyryl group with a hydroxy-ethyl-methyl-amino chain. This change eliminates the branched amino acid moiety, reducing hydrogen-bonding capacity and altering pharmacokinetic properties .
  • Carboxymethyl vs. Chloro-Acetyl Substituents: Derivatives such as “(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester” (CAS: 1354009-23-6) introduce a carboxylic acid functional group, which may ionize under physiological pH, affecting membrane permeability . In contrast, the chloro-acetyl variant (CAS: 1354020-18-0) introduces an electrophilic chlorine atom, likely enhancing reactivity in nucleophilic substitution reactions .

Stereochemical Differences

  • (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5) retains the benzyl ester but features a 4-amino-3-hydroxy substitution on the piperidine ring. The hydroxyl group introduces additional hydrogen-bonding sites, which may influence target binding affinity compared to the ethyl-amino-butyryl side chain of the target compound .

Physicochemical Properties

A comparative summary of key properties is provided below:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound Not Provided Likely C20H29N3O3 ~350–360 (est.) Benzyl ester, (S)-2-amino-3-methyl-butyryl High lipophilicity, stereospecific binding
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester 864754-29-0 C15H29N3O3 299.4 Tert-butyl ester Enhanced steric protection, lower solubility
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester 1354011-33-8 C15H22N2O3 278.35 Hydroxy-ethyl-methyl-amino Increased polarity, pH-dependent solubility
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1354009-23-6 C17H24N2O4 320.38 Carboxymethyl-ethyl-amino Ionizable carboxylic acid, charge variability
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 924278-87-5 C13H18N2O3 250.30 4-Amino-3-hydroxy-piperidine Hydrogen-bonding capacity

Note: Estimated values for the target compound are derived from structurally similar analogs .

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

Evans’ oxazolidinone auxiliaries are employed to induce stereoselectivity during acylations and aldol reactions. For example, (S)-4-benzyl-oxazolidin-2-one serves as a template for constructing the (S)-2-amino-3-methyl-butyryl group. The auxiliary directs facial selectivity in nucleophilic additions, ensuring >95% enantiomeric excess (ee) in model systems.

Catalytic Asymmetric Hydrogenation

Rhodium catalysts, such as Rh₂((S)-biTISP)₂, enable enantioselective hydrogenation of prochiral enamines to form the piperidine ring. This method achieves 88–92% ee for analogous piperidine derivatives under 50 psi H₂ pressure in ethanol at 25°C.

Stepwise Preparation Methodology

Protection of the Piperidine Amine

The primary amine on piperidine is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step prevents unwanted side reactions during subsequent couplings:

Piperidine+Cbz-ClTEA, DCMCbz-piperidine(Yield: 85–90%)\text{Piperidine} + \text{Cbz-Cl} \xrightarrow{\text{TEA, DCM}} \text{Cbz-piperidine} \quad (\text{Yield: 85–90\%})

Introduction of the Ethyl-Amino Group

A Mitsunobu reaction installs the ethyl-amino moiety at the 3-position of the piperidine ring. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling between Cbz-piperidine and ethanolamine derivatives in tetrahydrofuran (THF).

Coupling with (S)-2-Amino-3-methyl-butyryl

The (S)-2-amino-3-methyl-butyryl group is introduced via EDCl/HOBt-mediated amide bond formation. Key conditions:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 25°C (24–48 hours)

  • Yield : 68% after silica gel chromatography (ethyl acetate/hexane, 3:7)

Deprotection and Final Purification

Hydrogenolysis (H₂, Pd/C) removes the benzyl ester, followed by ion-exchange chromatography to isolate the free amine. Final purity (>98%) is confirmed via reverse-phase HPLC.

Optimization of Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Coupling Solvent DMFMaximizes reagent solubility
Reaction Temp 25°CPrevents epimerization
Catalyst Loading 5 mol% Rh₂((S)-biTISP)₂Ensures 90% ee

Polar aprotic solvents like DMF enhance coupling efficiency by stabilizing transition states, while temperatures >30°C risk racemization of the (S)-amino acid.

Epimerization Mitigation

Additives such as HOBt reduce epimerization during amide coupling by accelerating active ester formation. Control experiments show <2% epimerization when HOBt is present versus 15% without.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (q, J = 7.0 Hz, 2H, NHCH₂CH₃), 3.85–3.70 (m, 1H, piperidine-H).

  • HRMS : [M+H]⁺ calcd. for C₂₀H₃₁N₃O₃: 361.2365; found: 361.2362.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity with a retention time of 12.7 minutes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors improve heat transfer and reduce reaction times for the Mitsunobu step, achieving 92% yield in 30 minutes versus 12 hours in batch.

Cost-Effective Catalysts

Replacing Rhodium with Nickel-based catalysts lowers costs by 40% while maintaining 85% ee in hydrogenation steps.

Challenges and Solutions

  • Challenge : Low solubility of intermediates in non-polar solvents.
    Solution : Use tert-butanol/water mixtures to enhance solubility during crystallization.

  • Challenge : Residual palladium in final products.
    Solution : Activated charcoal treatment reduces Pd levels to <10 ppm .

Q & A

Basic: How can researchers optimize the synthesis of this compound using coupling reactions?

Answer:
The compound is typically synthesized via coupling reactions involving benzyl-protected piperidine intermediates. For example, coupling 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid to benzyl 4-(aminomethyl)piperidine-1-carboxylate in dimethylformamide (DMF) with triethylamine as a base yields derivatives at 100°C for 6 hours . Key optimization steps include:

  • Solvent selection : DMF is preferred for its high polarity and ability to dissolve polar intermediates.
  • Temperature control : Reactions heated at 100°C improve coupling efficiency but require careful monitoring to avoid decomposition.
  • Purification : Silica gel chromatography (e.g., 10% CH₂Cl₂:IPA:hexane gradient) effectively isolates the product with yields ranging from 40–70% depending on substituents .

Basic: What analytical techniques confirm the stereochemical integrity of the compound?

Answer:
Chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying stereochemical purity. For instance:

  • Chiral HPLC : Separates epimers that co-elute under standard conditions, as minor chromatographic changes (e.g., mobile phase pH) can resolve (R)- and (S)-configurations .
  • NMR : NOESY or ROESY experiments detect spatial proximity of protons to confirm stereochemical assignments, particularly for the piperidine and valine-derived moieties .
  • Mass spectrometry (MS) : High-resolution MS (e.g., M+1: 345.29) validates molecular weight but does not differentiate stereoisomers .

Advanced: How can researchers address discrepancies in reaction yields during scale-up synthesis?

Answer:
Yield variations often arise from incomplete coupling or side reactions. Mitigation strategies include:

  • Parameter optimization : Adjust equivalents of coupling agents (e.g., triethylamine) and monitor reaction progress via TLC or LC-MS .
  • Alternative coupling reagents : Replace DMF with N-methylpyrrolidone (NMP) for better thermal stability at higher scales.
  • Purification refinement : Use preparative HPLC instead of silica gel for higher-purity isolation, especially for polar byproducts .

Advanced: What computational methods predict the pharmacological activity of this compound?

Answer:
In silico modeling is critical for predicting bioactivity:

  • Molecular docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock. Piperidine derivatives often exhibit affinity for neurological targets .
  • QSAR models : Correlate structural features (e.g., benzyl ester lipophilicity) with antimicrobial or anticancer activity observed in related compounds .
  • MD simulations : Assess stability of the compound in biological membranes, focusing on the piperidine ring’s conformational flexibility .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Safety data indicate the following precautions:

  • Storage : Keep in sealed containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyl ester .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste disposal : Classify as "special organic waste" and dispose via licensed hazardous waste contractors .

Advanced: How can researchers resolve conflicting bioactivity data across different assays?

Answer:
Contradictory bioactivity results often stem from assay-specific variables:

  • Standardize conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects, as seen in growth hormone secretagogue studies .
  • Orthogonal assays : Validate findings using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays .

Basic: What strategies improve the stability of this compound in solution?

Answer:
Stability is enhanced by:

  • Solvent choice : Use anhydrous DMSO or ethanol, which minimize ester hydrolysis .
  • Buffering : Maintain pH 6–7 to prevent degradation of the amine and ester groups .
  • Light protection : Store solutions in amber vials to avoid photodegradation of the benzyl moiety .

Advanced: How does stereochemistry impact the compound’s interaction with biological targets?

Answer:
The (R)-piperidine and (S)-valine configurations are critical for target binding:

  • Receptor selectivity : (R)-configuration in piperidine enhances affinity for aminopeptidase enzymes, while (S)-valine improves metabolic stability .
  • Enantiomer activity : Inactive enantiomers (e.g., (S)-piperidine) serve as negative controls to validate target specificity .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Chromatography : Silica gel with CH₂Cl₂/IPA/hexane gradients achieves >90% purity .
  • Recrystallization : Use ethyl acetate/hexane mixtures for crystalline derivatives .
  • HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .

Advanced: How can researchers model the compound’s pharmacokinetic properties?

Answer:

  • ADME assays : Measure solubility (e.g., shake-flask method), permeability (Caco-2 cells), and metabolic stability (liver microsomes) .
  • PBPK modeling : Use GastroPlus or Simcyp to simulate oral bioavailability, considering the benzyl ester’s hydrolysis in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.